Cas no 2742630-77-7 (Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate)

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chiral sulfinate salt commonly employed as a versatile intermediate in asymmetric synthesis and pharmaceutical research. Its key advantages include high enantiopurity, which is critical for stereoselective transformations, and the presence of the tert-butoxycarbonyl (Boc) protecting group, ensuring stability under various reaction conditions. The sulfinate moiety serves as a valuable precursor for sulfoxides and sulfonamides, making it useful in medicinal chemistry and ligand design. The sodium salt form enhances solubility in polar solvents, facilitating handling in aqueous or polar organic systems. This compound is particularly valuable for constructing complex chiral architectures with controlled stereochemistry.
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate structure
2742630-77-7 structure
Product Name:Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate
CAS No:2742630-77-7
MF:C9H16NNaO4S
MW:257.282412528992
CID:6263015
PubChem ID:163409850
Update Time:2025-10-21

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 2742630-77-7
    • sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
    • Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate
    • EN300-37152236
    • CS-0527533
    • Inchi: 1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1
    • InChI Key: OKCQFZCTMMHGSD-FJXQXJEOSA-M
    • SMILES: S([C@@H]1CN(C(=O)OC(C)(C)C)CC1)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 257.06977345g/mol
  • Monoisotopic Mass: 257.06977345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.9Ų

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate Pricemore >>

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Additional information on Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate

Research Briefing on Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate (CAS: 2742630-77-7) in Chemical Biology and Pharmaceutical Applications

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate (CAS: 2742630-77-7) has recently emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. This sulfinate derivative, characterized by its chiral pyrrolidine scaffold and tert-butoxycarbonyl (Boc) protecting group, has garnered significant attention due to its versatility in asymmetric synthesis and potential applications in drug discovery. Recent studies highlight its role in the development of protease inhibitors, kinase modulators, and other therapeutically relevant small molecules.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the enantioselective synthesis of sulfonamide-based inhibitors targeting SARS-CoV-2 main protease (Mpro). The researchers utilized Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate as a chiral building block to introduce a sulfonyl moiety with high stereochemical control, resulting in compounds with improved binding affinity and selectivity. The study reported a 5-fold increase in inhibitory potency compared to racemic analogs, underscoring the importance of this intermediate in structure-activity relationship optimization.

In the field of oncology, a recent patent application (WO2023056421) disclosed novel kinase inhibitors incorporating the Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate moiety. The inventors demonstrated that this structural motif significantly enhanced water solubility while maintaining target engagement, addressing a common challenge in kinase inhibitor development. In vitro studies showed promising activity against resistant mutations of EGFR and ALK kinases, with IC50 values in the low nanomolar range.

From a synthetic chemistry perspective, advances in the preparation and handling of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate have been reported. A 2024 publication in Organic Process Research & Development detailed an improved large-scale synthesis method that achieves >99% enantiomeric excess while reducing hazardous byproducts. The new protocol employs a biocatalytic resolution step followed by mild oxidation, offering both environmental and economic benefits for industrial-scale production.

Emerging applications in radiopharmaceuticals have also been explored. Researchers at Memorial Sloan Kettering Cancer Center recently utilized this sulfinate derivative as a precursor for 18F-labeled PET tracers. The compound's ability to undergo efficient nucleophilic substitution with [18F]fluoride while maintaining stereochemical integrity makes it particularly valuable for developing new diagnostic agents targeting neurodegenerative diseases.

Quality control and analytical methods for Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate have seen significant advancements. A collaborative study between academic and industrial researchers published in the Journal of Pharmaceutical and Biomedical Analysis (2024) established comprehensive HPLC and LC-MS/MS protocols for impurity profiling. These methods are critical for ensuring batch-to-batch consistency in pharmaceutical manufacturing applications.

Looking forward, the unique properties of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate position it as a valuable tool in fragment-based drug discovery and PROTAC development. Its dual functionality (sulfinate and protected amine) enables diverse conjugation strategies while maintaining favorable physicochemical properties. Ongoing research is exploring its potential in targeted protein degradation and covalent inhibitor design, with preliminary results showing promise in challenging target classes like protein-protein interactions.

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